molecular formula C14H22ClNO B1421159 2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride CAS No. 1185294-00-1

2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride

Cat. No. B1421159
CAS RN: 1185294-00-1
M. Wt: 255.78 g/mol
InChI Key: CLAXIJVFUDIFQY-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride, also known as 2-MEPE-HCl, is a synthetic compound that has been used in recent years for a variety of scientific research applications. It is a white powder that is soluble in both water and alcohol, and has a melting point of 151-153 °C. 2-MEPE-HCl has been studied for its potential use in laboratory experiments, and its biochemical and physiological effects have been extensively researched.

Scientific Research Applications

Chemistry and Analytical Methods

  • Bilastine Synthesis and Analysis : Bilastine, a new generation antihistamine with a chemical structure related to the compound of interest, demonstrates the significance of such molecules in medical chemistry. The synthesis and analytical methods for bilastine highlight the complexity and potential of derivatives for treating allergic conditions. The review emphasizes the need for novel, effective, and safe analytical methodologies for routine quality control and bioequivalence studies, underlining the compound's role in pharmacokinetics and pharmacodynamics (Sharma et al., 2021).

Pharmacophoric Contributions

  • D2-like Receptors Ligands : Arylcycloalkylamines, such as phenyl piperidines, show that arylalkyl substituents can significantly improve the potency and selectivity of binding affinity at D2-like receptors. This insight into pharmacophoric groups underscores the therapeutic potential of structurally related compounds in developing antipsychotic agents (Sikazwe et al., 2009).

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group-containing compounds like 1,2,4-trinitrobenzene demonstrates the mechanistic aspects of nucleophilic aromatic substitution. This fundamental chemical reaction provides a basis for understanding how modifications in the chemical structure, such as those in 2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride, can influence reactivity and potential therapeutic utility (Pietra & Vitali, 1972).

Neurobiological Applications

  • Phencyclidine (PCP) Analogues : Although not directly related to the compound , research on PCP analogues, such as 1-(1-phencyclohexyl) piperidine hydrochloride, offers insight into the neurobiological impact and pharmacological spectrum of related piperidine derivatives. This includes their effects on sensory inputs and central nervous system reactivity, highlighting the broader implications for studying similar compounds in neuropharmacology (Domino, 1964).

Biochemical Analysis

Biochemical Properties

2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction suggests that this compound may influence the metabolism of monoamines, which are crucial for neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of pyrrolo[3,2-c]carbazole, which is essential for the immobilization of nitrogenated bases and oligonucleotides . This indicates that this compound may play a role in genetic regulation and cellular communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed to inhibit the monoamine oxidase enzyme, which affects the deamination process of monoamines . This inhibition can lead to increased levels of monoamines, thereby influencing neurotransmission and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound may result in altered cellular functions, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have shown that high doses of similar compounds can cause inflammation, excitotoxicity, and mitochondrial apoptosis . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to inhibit the monoamine oxidase enzyme, which plays a crucial role in the metabolism of monoamines . This interaction can lead to changes in the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that similar compounds are distributed within cells and tissues, affecting their localization and accumulation . Understanding these processes is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, similar compounds have been shown to localize within specific cellular compartments, influencing their activity and function . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13;/h6-7,9-10,13,15H,2-5,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXIJVFUDIFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673811
Record name 2-[2-(4-Methoxyphenyl)ethyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185294-00-1
Record name 2-[2-(4-Methoxyphenyl)ethyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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